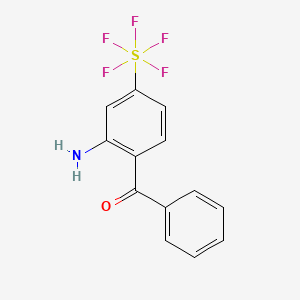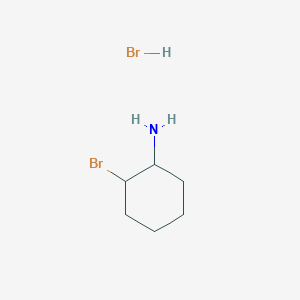
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone is a chemical compound with the molecular formula C₁₃H₁₀F₅NOS and a molecular weight of 323.04 g/mol . This compound is characterized by the presence of an amino group, a pentafluorosulfanyl group, and a phenyl ketone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone typically involves the introduction of the pentafluorosulfanyl group into an aromatic ring followed by the formation of the ketone and amino functionalities. One common synthetic route involves the following steps:
Introduction of the Pentafluorosulfanyl Group: This step involves the reaction of an aromatic compound with a pentafluorosulfanylating agent under specific conditions to introduce the pentafluorosulfanyl group.
Formation of the Ketone:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pentafluorosulfanyl group is known to enhance the compound’s stability and reactivity, contributing to its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(trifluoromethyl)phenyl phenyl ketone
- 2-Amino-4-(difluoromethyl)phenyl phenyl ketone
- 2-Amino-4-(fluoromethyl)phenyl phenyl ketone
Uniqueness
2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-11(12(19)8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQISXYZDFNBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)




